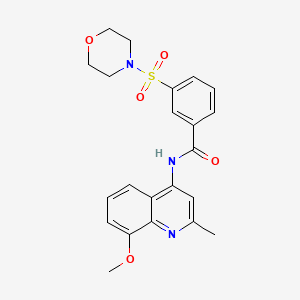
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials might include 8-methoxy-2-methylquinoline and 3-(morpholin-4-ylsulfonyl)benzoic acid. The key steps could involve:
Formation of the Quinoline Derivative: This might involve the methylation and methoxylation of quinoline.
Coupling Reaction: The quinoline derivative could be coupled with 3-(morpholin-4-ylsulfonyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product would be purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group might be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The sulfonyl group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated quinoline derivative, while reduction could produce an aminated compound.
Scientific Research Applications
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Benzamide Derivatives: Compounds like sulpiride, used as antipsychotic drugs.
Uniqueness
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has a molecular formula of C22H25N3O4S. Its structure features a quinoline core substituted with various functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 425.52 g/mol |
| IUPAC Name | This compound |
| Chemical Formula | C22H25N3O4S |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways within cells.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that quinoline derivatives possess significant antimicrobial activity. For example, compounds related to this structure have been tested against bacteria and fungi, showing promising results in inhibiting growth at low concentrations.
Case Studies
-
Study on Anticancer Effects :
- A study evaluated the efficacy of quinoline derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results indicated that these compounds induced apoptosis in a dose-dependent manner.
-
Antimicrobial Evaluation :
- A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli.
- The results showed a minimum inhibitory concentration (MIC) of 20 µg/mL for effective bacterial inhibition.
Properties
Molecular Formula |
C22H23N3O5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H23N3O5S/c1-15-13-19(18-7-4-8-20(29-2)21(18)23-15)24-22(26)16-5-3-6-17(14-16)31(27,28)25-9-11-30-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
InChI Key |
DGAVJVJXDAMNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















